molecular formula C20H19NO6 B2541451 (Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid CAS No. 104754-53-2

(Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid

Cat. No.: B2541451
CAS No.: 104754-53-2
M. Wt: 369.373
InChI Key: FFYOMVVNBDCIQS-BOPFTXTBSA-N
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Description

(Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.
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Scientific Research Applications

Sensing Biological Zinc(II)

A study on fluorescein-based dyes, specifically QZ1 and QZ2, highlighted their application in sensing biological Zinc(II) due to their significant fluorescence enhancements upon Zn(II) coordination. These dyes exhibit micromolar K(d) values for Zn(II) and are selective over biologically relevant concentrations of various metals, demonstrating potential for in vivo Zn(II) detection (Nolan et al., 2005).

Coordination Polymers for Photophysical Properties

Research on aromatic carboxylic acids and their derivatives, including 3,5-bis(benzyloxy)benzoic acid (HL1), has led to the synthesis of lanthanide coordination compounds. These compounds have been characterized by their photophysical properties, indicating their potential in materials science for applications such as luminescence (Sivakumar et al., 2011).

Antimicrobial Activity

The synthesis of biologically active compounds using fatty acid hydrazides has shown good antimicrobial activity against E. coli, showcasing the role of chemical synthesis in developing new antimicrobial agents (Banday et al., 2010).

Novel Amino Acid Synthesis

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has applications in the synthesis of peptidomimetics and as scaffolds for combinatorial chemistry, illustrating the intersection of organic synthesis and drug discovery (Pascal et al., 2000).

Metal-Organic Frameworks (MOFs)

Studies on the influence of modulators like benzoic acid on the synthesis of Zr-based MOFs demonstrate the importance of synthesis conditions on the properties of these highly ordered structures. Such materials have potential applications in gas storage, catalysis, and as sensors (Schaate et al., 2011).

Mechanism of Action

Target of Action

The primary target of (Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid is the amino group in peptide synthesis and organic chemistry . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound interacts with its target by temporarily protecting the amino group in solution synthesis . It is cleaved by hydrogenolysis or strong acids such as neat HF or HBr/acetic acid . This interaction results in changes in the chemical structure of the target, allowing for subsequent reactions to occur.

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. The compound’s action on this pathway allows for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Pharmacokinetics

It is known that the compound is cleaved by hydrogenolysis or strong acids, indicating that it may be metabolized and excreted following these reactions

Result of Action

The molecular and cellular effects of the compound’s action involve the temporary protection of the amino group, allowing for chemoselectivity in subsequent reactions . This results in the successful synthesis of peptides and organic compounds .

Action Environment

Environmental factors such as pH levels and the presence of strong acids can influence the compound’s action, efficacy, and stability . For instance, the compound is cleaved by strong acids, suggesting that acidic environments may enhance its activity . .

Properties

IUPAC Name

(Z)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pent-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-11H,12-14H2,(H,21,25)(H,22,23)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYOMVVNBDCIQS-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=CCC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=C/CC(=O)O)/NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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